molecular formula C8H5Cl2F3O B7865485 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanol

1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanol

Cat. No.: B7865485
M. Wt: 245.02 g/mol
InChI Key: FVZBLVDDXUDKQX-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanol is a chemical compound characterized by a trifluoromethyl group attached to an ethanol molecule, with a dichlorophenyl group as part of its structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanol can be synthesized through several methods, including:

  • Halogenation: Starting with 1-(3,5-dichlorophenyl)ethanol, the compound can undergo halogenation reactions to introduce the trifluoromethyl group.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving controlled reaction conditions to ensure purity and yield. The process may involve the use of catalysts and specific solvents to optimize the reaction.

Chemical Reactions Analysis

1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanol undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone.

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohol or other reduced forms.

  • Substitution: Substitution reactions can occur at the aromatic ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using different reagents depending on the desired product.

Major Products Formed:

  • Oxidation: 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone

  • Reduction: Reduced forms of the compound, such as 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethane

  • Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanol has several scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: Investigated for its potential therapeutic uses, including anti-inflammatory and anticancer activities.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanol exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanol is compared with similar compounds to highlight its uniqueness:

  • 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone: Similar structure but with a ketone group instead of an alcohol group.

  • 3,5-Dichlorophenol: Similar phenyl group but without the trifluoromethyl group.

  • 2,2,2-Trifluoroethanol: Similar trifluoromethyl group but without the dichlorophenyl group.

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F3O/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13/h1-3,7,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZBLVDDXUDKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone (procured from Rieke Metals, UK; 5.0 grams (g), 20.5 millimoles (mmol)) in methyl alcohol (CH3OH; 100 milliliters (mL)) at 0° C. were added sodium borohydride (NaBH4; 3.33 g, 92.5 mL) and 1 Normal (N) aqueous sodium hydroxide solution (NaOH; 10 mL). The reaction mixture was warmed to 25° C. and stirred for 2 hours (h). After the reaction was deemed complete by thin layer chromatography (TLC), saturated (satd) aqueous (aq) ammonium chloride (NH4Cl) solution was added to the reaction mixture, and the mixture was concentrated under reduced pressure. The residue was diluted with diethyl ether (Et2O) and washed with water (H2O; 3×50 mL). The organic layer was dried over sodium sulfate (Na2SO4) and concentrated under reduced pressure to afford the title compound as a liquid (4.0 g, 79%): 1H NMR (400 MHz, CDCl3) δ 7.41 (m, 3H), 5.00 (m, 2H), 2.74 (s, 1H); ESIMS m/z 242.97 ([M−H]−).
Quantity
5 g
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92.5 mL
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10 mL
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100 mL
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79%

Synthesis routes and methods II

Procedure details

To a stirred solution of 3,5-dichlorobenzaldehyde (10 g, 57 mmol) in tetrahydrofuran (THF; 250 mL) were added trifluoromethyltrimethylsilane (9.79 g, 69.2 mmol) and a catalytic amount of tetrabutylammonium fluoride (TBAF). The reaction mixture was stirred at 25° C. for 8 h. After the reaction was deemed complete by TLC, the reaction mixture was diluted with 3 N hydrochloric acid (HCl) and then was stirred for 16 h. The reaction mixture was diluted with H2O and was extracted with ethyl acetate (EtOAc; 3×). The combined organic extracts were washed with brine, dried over Na2SO4, and concentrated under reduced pressure to afford the title compound as a liquid (8.41 g, 60%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.79 g
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reactant
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Quantity
250 mL
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Yield
60%

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